![molecular formula C19H12ClNOS2 B2369637 (E)-2-[5-(4-chlorobenzoyl)thiophen-2-yl]-3-(3-methylthiophen-2-yl)prop-2-enenitrile CAS No. 338966-69-1](/img/structure/B2369637.png)
(E)-2-[5-(4-chlorobenzoyl)thiophen-2-yl]-3-(3-methylthiophen-2-yl)prop-2-enenitrile
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Description
(E)-2-[5-(4-chlorobenzoyl)thiophen-2-yl]-3-(3-methylthiophen-2-yl)prop-2-enenitrile is a useful research compound. Its molecular formula is C19H12ClNOS2 and its molecular weight is 369.88. The purity is usually 95%.
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Scientific Research Applications
Co-crystal Formation and Tautomeric Behavior
The compound exhibits interesting crystallization behavior, forming a co-crystal consisting of the expected chalcone and a minor tautomeric component. This phenomenon reflects the compound's potential in crystallography and material science (Al‐Refai et al., 2020).
Nonlinear Optical Properties
Research has demonstrated that chlorinated thienyl chalcone derivatives, including those related to this compound, exhibit significant third-order nonlinear optical properties. These findings are crucial for applications in photonics and optoelectronics (Ng et al., 2019).
Biological Activities of Thiophene Derivatives
Substituted thiophenes, a class to which this compound belongs, show a wide range of biological activities, including antibacterial, antifungal, and antiviral properties. This broad spectrum of activities makes them valuable in pharmaceutical research (Nagaraju et al., 2018).
Electrochemical Applications
The related compound, poly(3-methylthiophene), demonstrates significant electrolyte effects in various mediums, highlighting potential applications in electrochemistry and material sciences (Ates et al., 2012).
Antimicrobial Potential
Chalcone derivatives, closely related to the compound , have shown promising antibacterial and antifungal activities. This suggests potential use in developing new antimicrobial agents (Patel & Patel, 2017).
Allosteric Enhancer Activity at A1 Adenosine Receptor
Derivatives of this compound exhibit potent allosteric enhancer activity at the A1 adenosine receptor, indicating potential for therapeutic applications in modulating receptor activity (Romagnoli et al., 2012).
Applications in Organic Light-Emitting Diodes
Homoleptic cyclometalated iridium complexes, which include derivatives of thiophene compounds, have shown highly efficient red phosphorescence. This property is particularly relevant in the development of organic light-emitting diode (OLED) technology (Tsuboyama et al., 2003).
properties
IUPAC Name |
(E)-2-[5-(4-chlorobenzoyl)thiophen-2-yl]-3-(3-methylthiophen-2-yl)prop-2-enenitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12ClNOS2/c1-12-8-9-23-18(12)10-14(11-21)16-6-7-17(24-16)19(22)13-2-4-15(20)5-3-13/h2-10H,1H3/b14-10+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVLQVLPJHMJBEI-GXDHUFHOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C=C(C#N)C2=CC=C(S2)C(=O)C3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=C1)/C=C(\C#N)/C2=CC=C(S2)C(=O)C3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12ClNOS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-[5-(4-chlorobenzoyl)thiophen-2-yl]-3-(3-methylthiophen-2-yl)prop-2-enenitrile |
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